5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide
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Overview
Description
5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a chlorophenyl group, and an oxazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves multiple steps. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method is used to construct the tricyclic scaffold and achieve subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce different functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazolo-pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridin-2(3H)-one: This compound shares the oxazolo-pyridine core but lacks the furan and chlorophenyl groups.
2,3-Dihydropyrido[2,3-d][1,3]oxazol-2-one: Another related compound with a similar core structure but different substituents.
Uniqueness
5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the furan ring, in addition to the oxazolo-pyridine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-16-4-1-3-15(13-16)18-10-11-20(29-18)22(28)26-17-8-6-14(7-9-17)23-27-21-19(30-23)5-2-12-25-21/h1-13H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIXNIIVUOTSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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